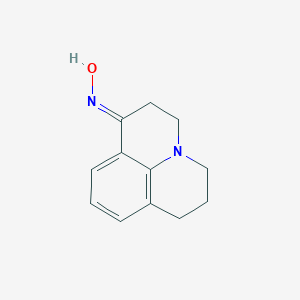
1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime, also known as BHQTO, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. BHQTO is a nitrogen-containing heterocyclic compound that belongs to the quinolizine class of compounds.
Scientific Research Applications
1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant applications of 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime is in the field of medicinal chemistry, where it has been shown to have potential as a therapeutic agent for the treatment of various diseases. 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime has been shown to exhibit anti-inflammatory, anticancer, and antiviral activities, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling pathways. The inhibition of these enzymes and pathways is believed to contribute to the therapeutic effects of 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime.
Biochemical and Physiological Effects
1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime has also been shown to inhibit the replication of various viruses, including the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). In vivo studies have shown that 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime can reduce inflammation and pain in animal models of arthritis and other inflammatory diseases.
Advantages and Limitations for Lab Experiments
1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime has also been shown to be stable under a variety of conditions, making it suitable for use in a range of experiments. However, 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful consideration must be given to the concentration and duration of exposure when using 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime in experiments.
Future Directions
There are several future directions for research on 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime. One area of interest is the development of 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime-based drugs for the treatment of various diseases. Further studies are needed to determine the optimal dosage and administration of 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime for therapeutic applications. Another area of interest is the elucidation of the mechanism of action of 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime, which may lead to the development of more effective drugs. Additionally, the potential use of 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime in the development of new materials and catalysts is an area of active research.
Synthesis Methods
1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime can be synthesized using a variety of methods, including the reaction of 2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-1-one with hydroxylamine hydrochloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime. The synthesis of 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime is relatively simple and can be achieved using readily available reagents.
properties
CAS RN |
101077-37-6 |
|---|---|
Product Name |
1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime |
Molecular Formula |
C16H14N2O3 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(NE)-N-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C12H14N2O/c15-13-11-6-8-14-7-2-4-9-3-1-5-10(11)12(9)14/h1,3,5,15H,2,4,6-8H2/b13-11+ |
InChI Key |
YGRYMADANYMNPI-ACCUITESSA-N |
Isomeric SMILES |
C1CC2=C3C(=CC=C2)/C(=N/O)/CCN3C1 |
SMILES |
C1CC2=C3C(=CC=C2)C(=NO)CCN3C1 |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=NO)CCN3C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



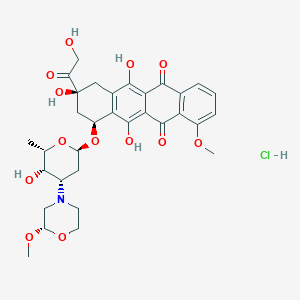
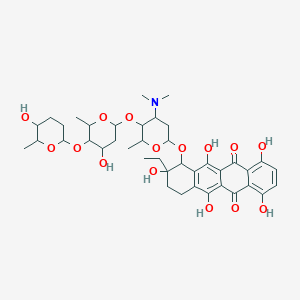
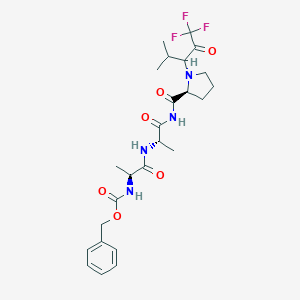
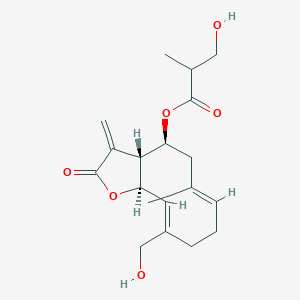
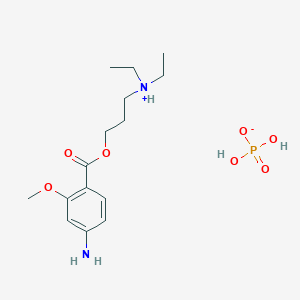
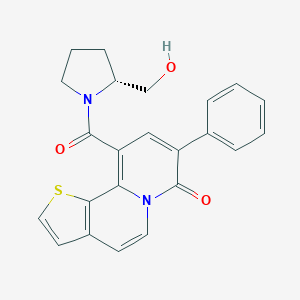
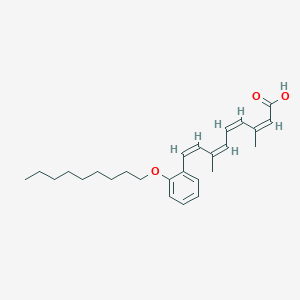

![Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane](/img/structure/B217112.png)
![cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile](/img/structure/B217133.png)
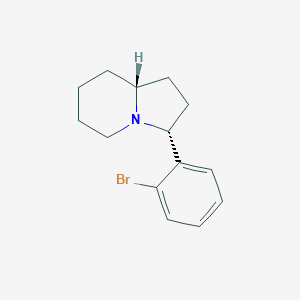

benzene](/img/structure/B217147.png)
![3-[(3S,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B217158.png)